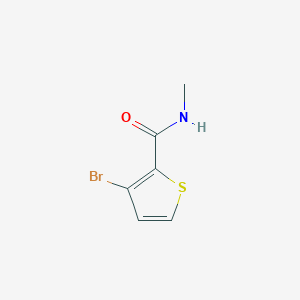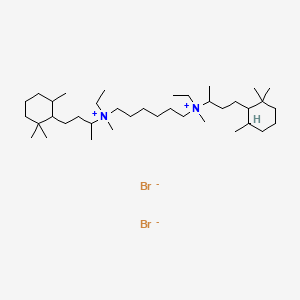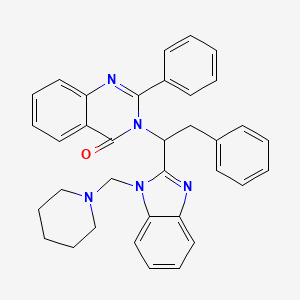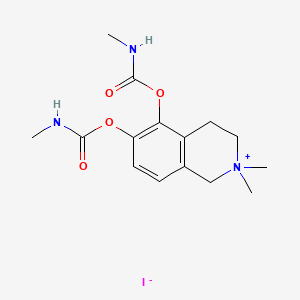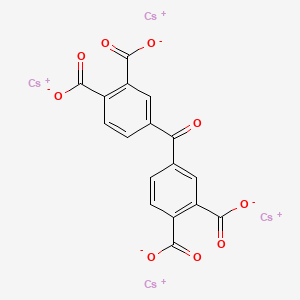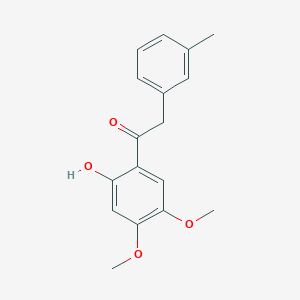
1-(2-Hydroxy-4,5-dimethoxyphenyl)-2-m-tolylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-4,5-dimethoxyphenyl)-2-m-tolylethanone is an organic compound with a complex structure that includes hydroxy, methoxy, and tolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-4,5-dimethoxyphenyl)-2-m-tolylethanone typically involves the reaction of 3,4-dimethoxyphenol with acetic anhydride in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O). The reaction is carried out under nitrogen atmosphere at low temperatures, followed by heating to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxy-4,5-dimethoxyphenyl)-2-m-tolylethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-4,5-dimethoxyphenyl)-2-m-tolylethanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-4,5-dimethoxyphenyl)-2-m-tolylethanone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone: Similar structure but lacks the tolyl group.
(E)-1-(2-Hydroxy-4,5-dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one: Contains a naphthyl group instead of a tolyl group.
Uniqueness
1-(2-Hydroxy-4,5-dimethoxyphenyl)-2-m-tolylethanone is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, as well as the tolyl group. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C17H18O4 |
|---|---|
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
1-(2-hydroxy-4,5-dimethoxyphenyl)-2-(3-methylphenyl)ethanone |
InChI |
InChI=1S/C17H18O4/c1-11-5-4-6-12(7-11)8-14(18)13-9-16(20-2)17(21-3)10-15(13)19/h4-7,9-10,19H,8H2,1-3H3 |
Clave InChI |
XECREPGRUZYQHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CC(=O)C2=CC(=C(C=C2O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


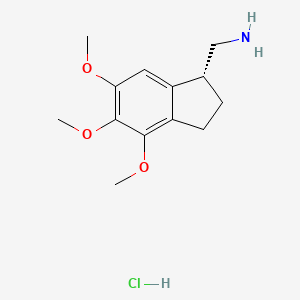
![(E)-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13779842.png)

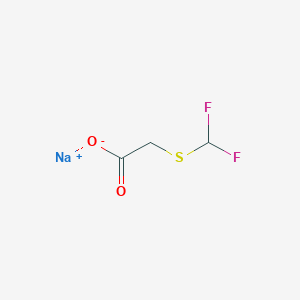
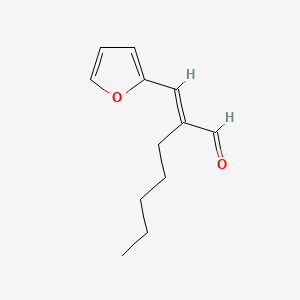
![4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13779876.png)

